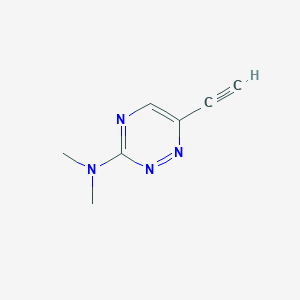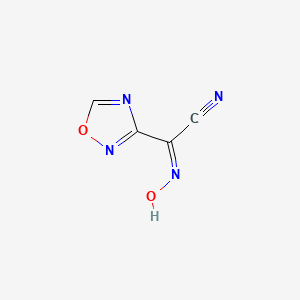
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of both oxime and oxadiazole functional groups in this compound makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile typically involves the reaction of amidoximes with nitriles. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds through the generation of nitrile oxides in situ from chloroximes . The reaction is usually carried out in a basic medium, such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles, including this compound, often involves scalable synthetic routes that ensure safety and efficiency. One such method is the use of carbonyl diimidazoles (CDI) in toluene, which allows for the formation of 1,2,4-oxadiazole derivatives under mild conditions . This method is advantageous due to its simplicity and the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to form amines, which can be useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxadiazoles, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions and hydrogen bonding . These interactions can disrupt the normal function of enzymes and proteins, leading to the inhibition of microbial growth and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile include other 1,2,4-oxadiazole derivatives, such as:
- 2-(1,2,4-oxadiazol-3-yl)acetonitrile
- 2-(1,2,4-oxadiazol-5-yl)acetonitrile
- 2-(1,2,4-oxadiazol-3-yl)propanoic acid .
Uniqueness
The uniqueness of this compound lies in its combination of oxime and oxadiazole functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H2N4O2 |
|---|---|
Molekulargewicht |
138.08 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-2-(1,2,4-oxadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2N4O2/c5-1-3(7-9)4-6-2-10-8-4/h2,9H/b7-3- |
InChI-Schlüssel |
GUQPCELUXYNPLH-CLTKARDFSA-N |
Isomerische SMILES |
C1=NC(=NO1)/C(=N\O)/C#N |
Kanonische SMILES |
C1=NC(=NO1)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



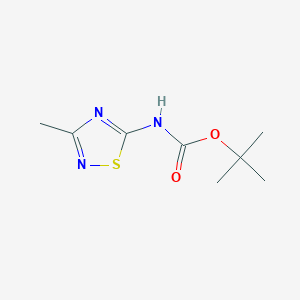
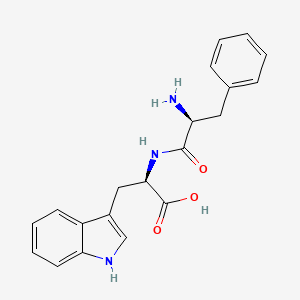

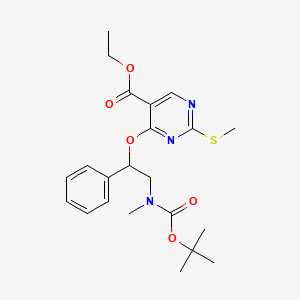


![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
![Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate](/img/structure/B13099217.png)
